tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate
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Overview
Description
Tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate is a compound that has garnered significant interest in the scientific community due to its diverse applications in various fields. This compound is known for its stability and versatility, making it a valuable tool in both chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate typically involves the protection of an amino group using tert-butyl carbamate. One common method involves the reaction of 4-amino-2,2-dimethylbutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate involves its ability to protect amino groups from unwanted reactions. The tert-butyl carbamate group can be selectively removed under mild acidic conditions, allowing for the controlled release of the amino group. This property makes it a valuable tool in synthetic chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(4-amino-2,2-dimethylpropyl)carbamate
- tert-butyl N-(4-amino-2,2-dimethylpentyl)carbamate
- tert-butyl N-(4-amino-2,2-dimethylhexyl)carbamate
Uniqueness
Tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in applications where selective protection and deprotection of amino groups are required .
Properties
CAS No. |
1700004-51-8 |
---|---|
Molecular Formula |
C11H24N2O2 |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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